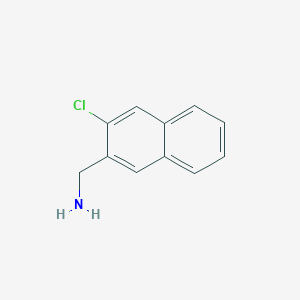2-(Aminomethyl)-3-chloronaphthalene
CAS No.:
Cat. No.: VC15986172
Molecular Formula: C11H10ClN
Molecular Weight: 191.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H10ClN |
|---|---|
| Molecular Weight | 191.65 g/mol |
| IUPAC Name | (3-chloronaphthalen-2-yl)methanamine |
| Standard InChI | InChI=1S/C11H10ClN/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6H,7,13H2 |
| Standard InChI Key | DVKSFMMJVYGVOG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C(C(=CC2=C1)CN)Cl |
Introduction
Chemical Structure and Physicochemical Properties
2-(Aminomethyl)-3-chloronaphthalene belongs to the class of disubstituted naphthalenes, where the aminomethyl (-CH2NH2) and chloro (-Cl) groups introduce distinct electronic and steric effects. The molecular formula is C11H10ClN, with a molecular weight of 191.65 g/mol. The IUPAC name for this compound is (3-chloronaphthalen-2-yl)methanamine, reflecting the substitution pattern on the bicyclic aromatic system.
Key Structural Features:
-
Naphthalene Backbone: Provides a rigid, planar aromatic framework conducive to π-π stacking interactions.
-
Aminomethyl Group: Introduces a primary amine capable of hydrogen bonding and participation in nucleophilic reactions.
-
Chlorine Substituent: Enhances lipophilicity and may facilitate electrophilic substitution reactions.
The combined presence of these groups suggests potential for diverse chemical modifications and biological interactions, though empirical data specific to this compound remain sparse.
Synthetic Routes and Methodological Considerations
While no direct synthesis of 2-(aminomethyl)-3-chloronaphthalene is documented in the literature, analogous synthetic strategies for chloromethyl-naphthalene derivatives provide a foundation for hypothesizing viable pathways.
General Approaches to Chlorinated Naphthalene Derivatives
A common method for introducing chloromethyl groups to aromatic systems involves the Friedel-Crafts alkylation or chloromethylation reactions. For example, the synthesis of 1-chloromethylnaphthalene typically employs naphthalene, formaldehyde, and hydrochloric acid under controlled conditions . Adapting this approach, 3-chloronaphthalene could serve as a starting material for subsequent aminomethylation.
Proposed Synthetic Pathway:
-
Chlorination of Naphthalene:
-
Direct chlorination of naphthalene at the 3-position using Cl2 in the presence of a Lewis acid catalyst (e.g., FeCl3).
-
-
Aminomethylation:
-
Reaction of 3-chloronaphthalene with formaldehyde and ammonia under acidic conditions to introduce the -CH2NH2 group at the 2-position.
-
This route mirrors methodologies used for synthesizing 1-chloromethylnaphthalene derivatives, where chloro-methyl intermediates are functionalized with amines or heterocycles .
Challenges and Optimization
-
Regioselectivity: Ensuring precise substitution at the 2- and 3-positions requires careful control of reaction conditions.
-
Purification: Separation of disubstituted products from mono- or tri-substituted byproducts may necessitate chromatographic techniques.
Chemical Reactivity and Functionalization
The reactivity of 2-(aminomethyl)-3-chloronaphthalene is expected to derive from its two functional groups:
Aminomethyl Group Reactivity
-
Oxidation: Likely conversion to a nitrile (-CN) or imine (=NH) using oxidizing agents like KMnO4 or CrO3.
-
Acylation: Formation of amides via reaction with acyl chlorides or anhydrides.
Chlorine Substituent Reactivity
-
Nucleophilic Aromatic Substitution: Replacement of Cl with nucleophiles (e.g., -OH, -SH) under basic conditions.
-
Cross-Coupling Reactions: Potential participation in Suzuki-Miyaura or Ullmann couplings for biaryl synthesis.
Table 1: Hypothesized Reaction Pathways and Products
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Oxidation | KMnO4, H2SO4 | 2-(Cyanomethyl)-3-chloronaphthalene |
| Nucleophilic Substitution | NaOH, H2O, Δ | 2-(Aminomethyl)-3-hydroxynaphthalene |
| Reductive Amination | H2, Pd/C, RCHO | N-Alkylated derivatives |
Biological Activity: Insights from Structural Analogs
Although biological data for 2-(aminomethyl)-3-chloronaphthalene are unavailable, studies on related chlorinated naphthalene derivatives suggest potential therapeutic applications.
Antifungal Activity
Derivatives of 1-chloromethylnaphthalene exhibit in vitro antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 25–100 µg/mL . For example:
Table 2: Antifungal Activity of Selected Naphthalene Derivatives
| Compound | MIC (µg/mL) vs. C. albicans |
|---|---|
| 4-Chloro-N-(1-naphthylmethyl)aniline | 25 |
| 4-Fluoro-N-(1-naphthylmethyl)aniline | 50 |
The presence of electron-withdrawing groups (e.g., -Cl, -F) correlates with enhanced activity, suggesting that 2-(aminomethyl)-3-chloronaphthalene may similarly inhibit fungal growth.
Mechanistic Hypotheses
-
Membrane Disruption: Chlorinated naphthalenes may intercalate into fungal cell membranes, compromising integrity.
-
Enzyme Inhibition: The aminomethyl group could chelate metal ions essential for fungal enzymatic processes.
Research Gaps and Future Directions
-
Synthetic Validation: Empirical synthesis and characterization of 2-(aminomethyl)-3-chloronaphthalene are needed to confirm proposed routes.
-
Biological Screening: Systematic evaluation of antimicrobial, anticancer, and antiviral properties.
-
Structure-Activity Relationships: Comparative studies with analogs to elucidate the impact of substitution patterns.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume